molecular formula C14H9ClN2O5 B2664935 2-((4-Chlorophenyl)carbamoyl)-6-nitrobenzoic acid CAS No. 115002-83-0

2-((4-Chlorophenyl)carbamoyl)-6-nitrobenzoic acid

Cat. No. B2664935
CAS RN: 115002-83-0
M. Wt: 320.69
InChI Key: JWBXYHKBVXKSRK-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorophenyl)carbamoyl]acetic acid” is related to your query . It has a CAS Number of 15386-78-4 and a linear formula of C9H8ClNO3 .


Synthesis Analysis

A related compound, “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid”, was synthesized from the 1:1 reaction of 4-chloro aniline and glutaric anhydride . The yield was 81% .


Molecular Structure Analysis

The backbone of the molecule “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” adopts an extended, all-trans configuration . The terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .


Chemical Reactions Analysis

The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was originally reported in 1957 in the context of potential anti-bacterial activity . It has been subsequently investigated for the inhibition of sunflower seedling development and antinociceptive properties . Further, it and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles .


Physical And Chemical Properties Analysis

The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was characterized by IR, 1H and 13C {1H} NMR, and UV spectroscopy .

Scientific Research Applications

Molecular Structure and Synthesis

  • Solid-State Versatility and Halogen Bonds : A study on molecular salts/cocrystals of a related compound, 2-Chloro-4-nitrobenzoic acid, highlights the importance of halogen bonds in crystal stabilization. The research demonstrates how these interactions play a vital role in the crystal structures of molecular adducts (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
  • Synthesis and Supramolecular Structure : Another study delves into the synthesis of the first alkaline earth 2-carbamoyl-4-nitrobenzoate, showcasing its supramolecular structure and highlighting the significance of hydrogen bonding interactions (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).

Applications in Detection and Adsorption

  • Detection of Organic Pollutants : A carbazole-functionalized metal-organic framework (MOF) was synthesized for efficient detection of antibiotics, pesticides, and nitroaromatic compounds. This highlights the compound's potential in environmental monitoring and pollution control (Xu, Zhang, & Zhang, 2019).
  • Selective Adsorption of Dyes : Research on a microporous anionic MOF incorporating related compounds demonstrates rapid and selective separation of methylene blue, indicating applications in water treatment and dye adsorption (Guo, Liu, Guo, Sun, Guo, & Deng, 2017).

Spectroscopic and Structural Analysis

Safety And Hazards

The related compound “4-Chlorophenylboronic acid” is harmful if swallowed . It’s recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it’s advised to call a poison center or doctor .

Future Directions

The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was investigated crystallographically in continuation of recent structural studies on related glutaric acid amides . This suggests that future research could continue to explore the properties and potential applications of these types of compounds.

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoyl]-6-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-8-4-6-9(7-5-8)16-13(18)10-2-1-3-11(17(21)22)12(10)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXYHKBVXKSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid

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